Cas no 790661-41-5 (2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-)

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- structure
790661-41-5 structure
Product Name:2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Numero CAS:790661-41-5
MF:C12H13NOS2
MW:251.367720365524
MDL:MFCD24848823
CID:533451
PubChem ID:11414061
Update Time:2024-10-27

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
    • 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone
    • SCHEMBL22869312
    • 790661-41-5
    • E81165
    • 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one
    • (S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
    • CS-0097409
    • (4S)-3-Acetyl-4-benzylthiazolidine-2-thione
    • DTXSID40465159
    • MFCD24848823
    • 1-[(4S)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone
    • AS-81843
    • 1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)
    • 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- (9CI)
    • (S)-3-Acetyl-4-benzylthiazolidine-2-thione
    • N-Acetyl (4S)-benzylthiazolidinethione
    • MDL: MFCD24848823
    • Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1
    • Chiave InChI: SHIOICUNOVAZNH-NSHDSACASA-N
    • Sorrisi: C(C1C=CC=CC=1)[C@H]1CSC(=S)N1C(=O)C

Proprietà calcolate

  • Massa esatta: 251.04385639g/mol
  • Massa monoisotopica: 251.04385639g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 2
  • Complessità: 287
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 77.7Ų

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AC38112-5g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
5g
$380.00 2024-04-19
1PlusChem
1P0054CG-5g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
5g
$475.00 2024-04-21
Aaron
AR0054KS-5g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 97%
5g
$408.00 2025-02-11
A2B Chem LLC
AC38112-250mg
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
250mg
$20.00 2024-04-19
A2B Chem LLC
AC38112-1g
2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
790661-41-5 98%
1g
$76.00 2024-04-19
abcr
AB587437-250mg
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one; .
790661-41-5
250mg
€99.80 2025-04-16
abcr
AB587437-1g
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one; .
790661-41-5
1g
€205.60 2025-04-16
abcr
AB587437-5g
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one; .
790661-41-5
5g
€770.50 2025-04-16
Ambeed
A1232291-250mg
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
790661-41-5 98%
250mg
$29.0 2025-04-16
Ambeed
A1232291-1g
(S)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one
790661-41-5 98%
1g
$105.0 2025-04-16

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
A concise stereoselective total synthesis of herbarumin III
Yadav, Jhillu S.; Kumar, Veerjala Naveen; Rao, Ramisetti Srinivasa; Srihari, Pabbaraja, Synthesis, 2008, (12), 1938-1942

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthesis of the Macrocyclic Core of (-)-Pladienolide B
Skaanderup, Philip R.; Jensen, Thomas, Organic Letters, 2008, 10(13), 2821-2824

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C
Riferimento
Stereoselective synthesis of protectin D1: a potent anti-inflammatory and proresolving lipid mediator
Aursnes, M.; Tungen, J. E.; Vik, A.; Dalli, J.; Hansen, T. V., Organic & Biomolecular Chemistry, 2014, 12(3), 432-437

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 2 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Biochemical, Structural, and Genetic Characterization of Tridecaptin A1, an Antagonist of Campylobacter jejuni
Lohans, Christopher T.; van Belkum, Marco J.; Cochrane, Stephen A.; Huang, Zedu; Sit, Clarissa S.; et al, ChemBioChem, 2014, 15(2), 243-249

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Stereoselective synthesis of maresin 1
Tungen, Joern E.; Aursnes, Marius; Hansen, Trond Vidar, Tetrahedron Letters, 2015, 56(14), 1843-1846

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total synthesis and structural validation of cyclodepsipeptides solonamide A and B
Kitir, Betul; Baldry, Mara; Ingmer, Hanne; Olsen, Christian A., Tetrahedron, 2014, 70(42), 7721-7732

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Construction of chiral hydroxyl of the intermediate of Strictifolione by using Evans auxiliary
Wang, Gao-peng; Wang, Li-ping; Qin, Shuang-lin; Huang, Fei-fei; Huang, Shuang-Ping; et al, Advanced Materials Research (Durnten-Zurich, 2014, 1033, 1033-1034

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 1 h, 0 °C
1.3 2 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
Total Synthesis and Stereochemical Assignment of the Antimicrobial Lipopeptide Cerexin A1
Cochrane, Stephen A.; Surgenor, Richard R.; Khey, Kevin M. W.; Vederas, John C., Organic Letters, 2015, 17(21), 5428-5431

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 0 °C; 48 h, 0 °C
Riferimento
A study of the alkylation and acylation of N-acylthiazolidinethione
Su, H.; Yang, J.-H.; Lu, C.-F.; Chen, Z.-X.; Yang, G.-C., Indian Journal of Chemistry, 2013, (6), 769-775

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Raw materials

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Preparation Products

2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:790661-41-5)2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Numero d'ordine:A1224044
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:56
Prezzo ($):427
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:790661-41-5)2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
A1224044
Purezza:99%
Quantità:5g
Prezzo ($):427
Email